molecular formula C12H12F2N2O3 B13054137 Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13054137
M. Wt: 270.23 g/mol
InChI Key: AUVNPSQXNNBJSA-UHFFFAOYSA-N
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Description

Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a substituted imidazo[1,2-a]pyridine derivative characterized by a 2,2-difluoroethoxy group at position 7 and an ethyl ester moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to the imidazo[1,2-a]pyridine core’s versatility in drug discovery, particularly in targeting enzymes and receptors such as PI3K and the constitutive androstane receptor (CAR) .

Properties

Molecular Formula

C12H12F2N2O3

Molecular Weight

270.23 g/mol

IUPAC Name

ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H12F2N2O3/c1-2-18-12(17)9-6-15-11-5-8(3-4-16(9)11)19-7-10(13)14/h3-6,10H,2,7H2,1H3

InChI Key

AUVNPSQXNNBJSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC(=C2)OCC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with α-haloketones to form the imidazo[1,2-a]pyridine core. Industrial production methods often employ catalytic processes to enhance yield and selectivity .

Chemical Reactions Analysis

Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in its role as an antituberculosis agent, it inhibits key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death . The compound’s difluoroethoxy group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Activities Evidence ID
Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate 7-(2,2-difluoroethoxy), 3-COOEt C₁₃H₁₂F₂N₂O₃ 294.25 Not reported Hypothesized improved metabolic stability -
Ethyl 4-methylthio-2-oxo-2H-pyrano[2’,3’:4,5]imidazo[1,2-a]pyridine-3-carboxylate (7d) 4-methylthio, 2-oxo-pyrano C₁₄H₁₁N₃O₂S 285.32 172–175 IR: ν 1703 cm⁻¹ (ester C=O)
Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate (26) 2-(4-Cl-phenyl), 3-COOEt C₁₆H₁₃ClN₂O₂ 300.74 Not reported CAR agonist activity
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (6e) 5-(CH₂Cl), 3-COOEt C₁₁H₁₁ClN₂O₂ 238.67 Not reported Regioselective synthesis via NCS reaction
HS-173 (Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) 6-(phenylsulfonamido-pyridinyl), 3-COOEt C₂₁H₁₇N₃O₄S 407.44 Not reported PI3K inhibitor; anti-fibrotic activity
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2a) 7-methyl, 2-(4-CF₃-phenyl) C₁₈H₁₆F₃N₃O₂ 363.34 129.1–131.6 High yield (78%); characterized by NMR, HRMS
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate 7-Br, 3-COOEt C₁₀H₉BrN₂O₂ 269.10 Not reported Halogenated analog for cross-coupling reactions
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 7-CF₃, 3-COOEt C₁₁H₉F₃N₂O₂ 258.20 Not reported Lipophilic substituent; stored at 2–8°C
Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate 2,5,7-trimethyl, 3-COOEt C₁₃H₁₆N₂O₂ 232.28 Not reported Used in antimicrobial studies

Key Observations

Substituent Effects on Reactivity :

  • Chlorination at position 5 (e.g., 6e) proceeds regioselectively with N-chlorosuccinimide (NCS), while acetic acid promotes oxidation to 2-oxo derivatives .
  • Electron-withdrawing groups (e.g., trifluoromethyl in 2a) enhance thermal stability and alter solubility .

Biological Activity Correlations :

  • PI3K Inhibition : HS-173’s phenylsulfonamido group is critical for binding to PI3K’s ATP pocket, demonstrating anti-fibrotic effects .
  • Antimicrobial Activity : Methyl and halogen substituents (e.g., 2,5,7-trimethyl derivative) improve activity against bacterial strains .

Physicochemical Properties: Fluorinated substituents (e.g., 2,2-difluoroethoxy, trifluoromethyl) increase lipophilicity (logP) and metabolic resistance . Melting points correlate with crystallinity; pyrano-fused derivatives (e.g., 7d) exhibit higher mp (172–175°C) due to planar rigidity .

Synthetic Accessibility :

  • Microwave-assisted synthesis improves yields (e.g., 73% for 7f ).
  • Halogenated analogs (e.g., 7-bromo) serve as intermediates for Suzuki-Miyaura coupling .

Biological Activity

Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate (CAS No. 1860803-20-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H12F2N2O3
Molecular Weight : 270.24 g/mol
CAS Number : 1860803-20-8
Purity : Typically >95%

The compound features a pyridine ring fused with an imidazole moiety, which is known for its diverse biological activities. The presence of the difluoroethoxy group enhances its pharmacological profile by improving solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Specific synthetic routes may vary but generally include:

  • Formation of the Imidazole Ring : Using precursor compounds that can cyclize to form the imidazole structure.
  • Carboxylation Reaction : Introducing the carboxylate functionality at the 3-position of the imidazole ring.
  • Alkylation : Attaching the difluoroethoxy group to enhance biological activity.

Antimicrobial Properties

Recent studies indicate that imidazo[1,2-a]pyridine derivatives exhibit promising antimicrobial activity. This compound has shown effectiveness against various bacterial strains. For instance:

  • In vitro Studies : Demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Values in the low micromolar range suggest potent activity.

Antitumor Activity

Research has also highlighted the potential antitumor properties of this compound:

  • Cell Line Studies : this compound was tested against several cancer cell lines including breast and colon cancer cells.
  • Mechanism of Action : Preliminary data suggest that it may induce apoptosis through mitochondrial pathways and inhibit cell proliferation.

Case Studies

Several case studies have been documented regarding the biological effects of imidazo[1,2-a]pyridine derivatives:

  • Study on Antimycobacterial Activity :
    • A series of imidazo[1,2-a]pyridine derivatives were synthesized and screened for their ability to inhibit Mycobacterium tuberculosis.
    • Compounds similar in structure to this compound exhibited low MIC values against drug-resistant strains .
  • Antitumor Efficacy Study :
    • A comparative study on various imidazo[1,2-a]pyridine derivatives indicated that those with electron-withdrawing groups (like difluoroethoxy) showed enhanced cytotoxicity against tumor cells .

Research Findings Summary

Activity Type Findings
AntimicrobialEffective against multiple bacterial strains; low MIC values reported.
AntitumorInduces apoptosis in cancer cell lines; inhibits cell proliferation.
AntimycobacterialSignificant activity against Mycobacterium tuberculosis; promising lead compounds identified.

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